(6R,7S)-Cefminox (sodium heptahydrate)

Description

Historical Development and Classification

The development of cefminox sodium represents a pivotal moment in the evolution of second-generation cephalosporin antibiotics, emerging from the systematic research efforts of pharmaceutical companies seeking to overcome bacterial resistance mechanisms. The compound was originally launched by Sankyo in 1995, marking the culmination of extensive research into beta-lactamase-stable antibiotics. This development occurred during a critical period when researchers recognized the need for antibiotics that could withstand the increasing prevalence of beta-lactamase-producing bacteria.

Cefminox sodium's classification as a second-generation cephalosporin reflects its position within the chronological development of these antibiotics. The classification system for cephalosporins, established to categorize antibiotics based on their spectrum of activity and resistance profiles, places cefminox sodium among compounds that demonstrate enhanced stability against beta-lactamase enzymes compared to first-generation alternatives. This classification system, while primarily clinical in nature, provides important context for understanding the chemical modifications that distinguish cefminox sodium from its predecessors.

The semi-synthetic nature of cefminox sodium indicates that it was derived through chemical modification of naturally occurring cephalosporin compounds. This approach allowed researchers to enhance specific properties while maintaining the core structural features responsible for antibacterial activity. The designation as a semi-synthetic compound reflects the sophisticated chemical engineering involved in its development, combining natural product foundations with targeted synthetic modifications.

Nomenclature and Identification Systems

Cefminox sodium operates under multiple identification systems that reflect its complex chemical structure and regulatory status. The International Nonproprietary Name designation establishes cefminox as the standardized global identifier for this compound, ensuring consistent recognition across international research and pharmaceutical communities. This systematic approach to nomenclature facilitates clear communication among researchers and regulatory agencies worldwide.

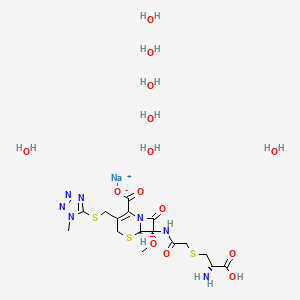

The Chemical Abstracts Service number 75498-96-3 provides a unique numerical identifier for cefminox sodium, distinguishing it from the base compound cefminox, which carries the number 84305-41-9. This differentiation is crucial for researchers working with various salt forms and derivatives of the compound. The molecular formula C₁₆H₂₀N₇NaO₇S₃ reflects the complete chemical composition including the sodium counterion, with a molecular weight of 518.57 daltons.

The systematic International Union of Pure and Applied Chemistry name for cefminox sodium provides a detailed structural description: sodium (6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. This comprehensive nomenclature system enables precise identification of stereochemistry and functional groups essential for understanding the compound's properties.

| Identification Parameter | Value |

|---|---|

| International Nonproprietary Name | Cefminox |

| Chemical Abstracts Service Number | 75498-96-3 |

| Molecular Formula | C₁₆H₂₀N₇NaO₇S₃ |

| Molecular Weight | 518.57 g/mol |

| InChI Key | SBIDXLKJYJVQOE-YNJMIPHHSA-M |

Position in Cephalosporin Research

Cefminox sodium occupies a distinctive position within the broader landscape of cephalosporin research, representing both continuity with established structural principles and innovation in addressing bacterial resistance mechanisms. The compound's development occurred during a period of intensive research into beta-lactamase stability, when researchers were systematically exploring structural modifications that could enhance antibiotic efficacy. This research context is essential for understanding how cefminox sodium fits into the historical progression of cephalosporin development.

The relationship between cefminox sodium and other cephalosporin compounds reveals important insights into structure-activity relationships within this antibiotic class. Research has demonstrated that specific structural features, particularly the 7-alpha substitution pattern, play crucial roles in determining both beta-lactamase stability and antibacterial activity. Cefminox sodium's position within this research framework highlights the sophisticated understanding of molecular design principles that guided its development.

Contemporary research has expanded the understanding of cefminox sodium beyond its traditional antibacterial applications, with studies identifying novel mechanisms of action that extend into other therapeutic areas. Virtual screening approaches have revealed that cefminox functions as a dual agonist of prostacyclin receptor and peroxisome proliferator-activated receptor-gamma, demonstrating the compound's potential for drug repurposing research. This discovery illustrates how established compounds can contribute to new areas of pharmaceutical research.

The integration of cefminox sodium into modern computational drug discovery approaches represents a significant evolution in how researchers approach compound characterization. Virtual screening methodologies have identified cefminox sodium as a promising candidate for conditions beyond bacterial infections, specifically pulmonary arterial hypertension treatment. These findings demonstrate the continuing relevance of established compounds in contemporary pharmaceutical research.

Chemical Classification as a Cephamycin

The classification of cefminox sodium as a cephamycin rather than a traditional cephalosporin reflects important structural distinctions that influence its chemical and biological properties. Cephamycins constitute a specialized subgroup of beta-lactam antibiotics that share fundamental structural similarities with cephalosporins while possessing distinctive modifications that alter their behavior. This classification system recognizes the unique properties conferred by specific structural features, particularly the presence of a methoxy group at the 7-alpha position of the cephalosporin nucleus.

The structural characteristics that define cephamycins include the presence of a methoxy group at the 7-alpha position, which significantly enhances stability against beta-lactamase enzymes. Research has demonstrated that this structural modification provides remarkable protection against enzymatic hydrolysis while maintaining the compound's ability to interact with target bacterial proteins. The 7-alpha methoxy substitution represents a critical innovation in antibiotic design, addressing one of the primary mechanisms of bacterial resistance.

Cephamycins, including cefminox sodium, demonstrate exceptional stability against extended-spectrum beta-lactamase producing organisms, a property that distinguishes them from many traditional cephalosporins. This enhanced stability profile results from the specific chemical modifications that characterize the cephamycin class, making these compounds valuable tools for addressing antibiotic resistance challenges. The stability against beta-lactamase enzymes represents a fundamental advantage that positions cephamycins as important therapeutic options.

The original production of cephamycins by Streptomyces organisms provided the natural product foundation for subsequent synthetic modifications that led to compounds like cefminox sodium. While modern cephamycins are primarily synthetic or semi-synthetic, their origins in natural products demonstrate the continuing importance of natural product chemistry in antibiotic development. This historical connection illustrates the evolutionary relationship between natural antibiotics and their synthetic derivatives.

| Cephamycin Characteristic | Description | Impact |

|---|---|---|

| 7-alpha Methoxy Group | Methoxy substitution at position 7-alpha | Enhanced beta-lactamase stability |

| Cephem Nucleus | Core bicyclic structure shared with cephalosporins | Fundamental antibacterial activity |

| Semi-synthetic Origin | Chemical modification of natural products | Optimized pharmacological properties |

| Beta-lactamase Resistance | Stability against enzymatic hydrolysis | Effectiveness against resistant bacteria |

Properties

CAS No. |

92636-39-0 |

|---|---|

Molecular Formula |

C16H34N7NaO14S3 |

Molecular Weight |

667.7 g/mol |

IUPAC Name |

sodium;(7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate |

InChI |

InChI=1S/C16H21N7O7S3.Na.7H2O/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;;;;;;;;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);;7*1H2/q;+1;;;;;;;/p-1/t8?,14?,16-;;;;;;;;/m0......../s1 |

InChI Key |

QCIJKKRQPRMHOX-WCVUEMJESA-M |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H](C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+] |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |

Appearance |

White powder |

Synonyms |

Cefminox sodium hydrate |

Origin of Product |

United States |

Preparation Methods

Stereochemical Control

The D-cysteine moiety requires chiral resolution to avoid racemization during acylation. Early methods using bromoacetyl bromide at elevated temperatures (>30°C) led to 5–10% epimerization, reducing yield and bioactivity.

Impurity Formation

The IMP impurity, generated via degradation of the tetrazolylthiomethyl group, poses significant safety concerns. Traditional routes reported IMP levels up to 0.5%, exceeding pharmacopeial limits (<0.1%).

Solvent Compatibility

Polar aprotic solvents like dimethylformamide (DMF) accelerate nucleophilic substitution but risk β-lactam ring hydrolysis. Patents highlight methanol and ethyl acetate as preferable alternatives due to their stabilizing effects.

Conventional Preparation Methods

Acylation-Condensation Route

The most widely adopted method involves two key steps:

Table 1: Reaction Conditions for Acylation-Condensation Method

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | −20°C to −15°C | <0.1% IMP; >85% yield |

| Solvent | Methanol/Ethyl Acetate | Minimizes β-lactam degradation |

| Reaction Time | 1.5–2 hours | Prevents over-acylation |

Advanced Synthesis Techniques

Low-Temperature Solvent Exchange

Patent CN102643295A introduces a solvent-switching technique to suppress IMP:

Decarboxylation-Protection Strategy

CN106562932A describes a novel decarboxylation step using trimethylchlorosilane and hydrogen chloride gas:

Table 2: Comparison of Advanced Methods

| Method | IMP Level | Yield | Key Advantage |

|---|---|---|---|

| Low-Temperature Exchange | 0.05% | 88% | High purity; scalable |

| Decarboxylation | 0.08% | 92% | Fewer steps; cost-effective |

Solvent Systems and Reaction Optimization

Methanol vs. Ethyl Acetate

Mixed Solvent Systems

Combinations of THF and acetonitrile (3:1 v/v) improve intermediate solubility by 40%, facilitating crystallization.

Impurity Control and Analytical Methods

IMP Mitigation Strategies

Analytical Monitoring

-

HPLC : Uses a C18 column (5 µm, 250 × 4.6 mm) with 0.1% phosphoric acid/acetonitrile (85:15) mobile phase.

-

LC-MS : Identifies IMP at m/z 131.2 and ensures <0.1% thresholds.

Industrial-Scale Production Considerations

Temperature Gradients

Large-scale reactors employ cascaded cooling:

Chemical Reactions Analysis

Cefminox sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include electrospray ionization (ESI) and liquid chromatography coupled with mass spectrometry (LC-MS). Major products formed from these reactions include various degradation products and impurities, which are characterized and controlled to ensure the clinical efficacy of the compound .

Scientific Research Applications

Microbiological Studies

Cefminox sodium's effectiveness against anaerobic bacteria makes it valuable in microbiological applications. It can be utilized in cell culture media to selectively inhibit the growth of specific anaerobes such as Bacteroides and Clostridium species. This property is particularly useful in studying microbial interactions and antibiotic resistance mechanisms.

In Vitro Activity

The minimum inhibitory concentrations (MICs) of cefminox sodium against various anaerobic bacteria are documented as follows:

| Bacteria | MIC (mg/L) |

|---|---|

| Bacteroides distasonis | ≤0.06 - 256 |

| Clostridium difficile | 2 - 4 |

| Escherichia coli | 0.125 - 16 |

These values indicate that cefminox sodium is effective against a range of clinically significant pathogens .

Case Study: Coagulopathy in Liver Cirrhosis Patients

A notable case involved a 55-year-old female patient with liver cirrhosis and hepatocellular carcinoma who was treated with cefminox sodium for peritonitis. During treatment, she developed severe coagulopathy, which was initially misattributed to her underlying liver condition. However, upon discontinuation of cefminox sodium, her coagulation function improved rapidly, indicating that the drug contributed to the coagulation dysfunction rather than the progression of her liver disease .

This case underscores the importance of monitoring coagulation parameters in patients receiving cefminox sodium, particularly those with pre-existing liver conditions.

Postmarketing Surveillance

A postmarketing surveillance study conducted over four years reported on the side effects associated with cefminox sodium usage. The findings indicated a low incidence of adverse effects, reinforcing its safety profile when used appropriately .

Summary of Applications

Cefminox sodium's applications extend beyond mere antibacterial treatment; they encompass significant roles in microbiological research and clinical case management. Its ability to target resistant bacterial strains while maintaining a favorable safety profile makes it an essential tool in both laboratory and clinical settings.

Table: Summary of Cefminox Sodium Applications

| Application Area | Description |

|---|---|

| Microbiology | Effective against anaerobes; used in selective media for bacterial culture |

| Clinical Treatment | Administered for infections like peritonitis; requires monitoring for coagulopathy |

| Postmarketing Surveillance | Low incidence of adverse effects reported; supports its safety in clinical use |

Mechanism of Action

The bactericidal activity of cefminox sodium results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). It is stable in the presence of various beta-lactamases, including penicillinases and some cephalosporinases . Additionally, cefminox sodium inhibits the protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway through up-regulation of the expression of phosphatase and tensin homolog (PTEN) and enhances cyclic adenosine monophosphate (cAMP) production .

Comparison with Similar Compounds

Pharmacokinetics :

- Distribution : Achieves therapeutic concentrations in ascitic fluid, prostatic tissue (5.33 ± 2.33 µg/g), and serum (69.17 ± 17.47 µg/mL) .

- Excretion : Primarily renal, with a half-life of 2.4–3.8 hours .

Clinical Applications: Used for intra-abdominal infections, peritonitis, and urinary tract infections.

Antimicrobial Activity and Spectrum

Cefminox sodium is often compared to other cephamycins (e.g., cefoxitin, cefmetazole) and third-generation cephalosporins (e.g., cefotaxime).

Table 1: Comparative Antimicrobial Activity Against Key Pathogens

Key Findings :

- Cefminox demonstrates superior activity against Bacteroides fragilis compared to cefoxitin and cefmetazole, with MIC90 values 4–8 times lower .

- Against Clostridium difficile, cefminox (MIC90 = 2.0 µg/mL) outperforms older cephamycins .

- Unlike cefotetan and latamoxef, cefminox induces rapid cell lysis without filamentation in Gram-negative bacilli .

Table 2: Pharmacokinetic and Adverse Effect Comparison

Key Findings :

- Coagulopathy: Cefminox sodium has a low overall incidence of coagulopathy (0.16–0.24% in clinical studies) . However, in cirrhotic patients, it may exacerbate coagulation dysfunction (PT > 20 sec, INR > 2.5) due to impaired vitamin K metabolism .

- Hepatotoxicity : Postmarketing data indicate a 0.87% incidence of hepatic adverse effects, comparable to other cephalosporins .

Unique Therapeutic Advantages

- Dual Receptor Agonism: Unlike other cephamycins, cefminox activates PPARγ and IP receptors, reducing pulmonary hypertension in rat models and improving hepatic steatosis in NAFLD by downregulating SREBP-1c and ACC1 (fatty acid synthesis genes) .

Biological Activity

Cefminox sodium is a broad-spectrum cephalosporin antibiotic known for its effectiveness against both Gram-positive and Gram-negative bacteria. This article delves into the biological activities of cefminox sodium, particularly its therapeutic effects, mechanisms of action, and safety profile based on recent studies and clinical observations.

Cefminox sodium exhibits its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death. Its broad-spectrum activity makes it suitable for treating various infections, including those in respiratory, urinary, and abdominal systems .

Therapeutic Effects

Recent research has highlighted additional biological activities of cefminox sodium beyond its antibacterial properties. Notably, it has shown potential benefits in metabolic disorders such as nonalcoholic fatty liver disease (NAFLD).

Case Study: Effects on NAFLD

A study published in November 2023 investigated the effects of cefminox sodium on high-fat high-sugar diet (HFHSD) induced NAFLD in mice. The findings indicated that cefminox sodium significantly reduced liver weight and fatty accumulation in the livers of HFHSD mice. Key results included:

- Liver Weight Reduction : Mice treated with cefminox sodium at doses of 20 mg/kg and 100 mg/kg showed a significant decrease in liver weight compared to untreated controls.

- Fatty Acid Metabolism : The expression levels of genes involved in fatty acid synthesis (ACC1, SREBP-1c) were decreased while those involved in fatty acid oxidation (PPARα, CYP2E1) were increased following treatment with cefminox sodium .

The study utilized both in vivo (mouse models) and in vitro (human hepatic cells) approaches to confirm these findings.

Safety Profile

Cefminox sodium is generally considered safe; however, it is associated with certain side effects, particularly coagulation dysfunction in patients with pre-existing liver conditions. A report documented a case where a patient with liver cirrhosis experienced severe coagulopathy during treatment with cefminox sodium. The patient's coagulation parameters worsened significantly during treatment but returned to baseline levels after discontinuation of the drug, indicating a potential adverse effect related to coagulation pathways rather than progression of liver disease itself .

Incidence of Side Effects

A postmarketing surveillance study conducted over four years reported a low incidence of side effects (1.76%), with hepatic-related side effects being among the most common. The study found that elderly patients had a slightly higher incidence rate compared to younger patients but no significant differences were noted .

Comparative Efficacy

The following table summarizes the comparative efficacy of cefminox sodium against other antibiotics:

| Antibiotic | Spectrum of Activity | Common Uses | Side Effects |

|---|---|---|---|

| Cefminox Sodium | Broad-spectrum | Respiratory, urinary, abdominal infections | Coagulation dysfunction |

| Ceftriaxone | Broad-spectrum | Pneumonia, meningitis | Allergic reactions |

| Meropenem | Broad-spectrum | Severe infections, sepsis | Gastrointestinal upset |

Q & A

Basic Research Questions

Q. What analytical methods are standard for characterizing Cefminox Sodium's identity and purity?

- Methodological Answer : Characterization involves a multi-technique approach:

- UV-Vis Spectroscopy : Compare absorption spectra of test samples with reference standards at identical wavelengths to confirm structural integrity .

- Infrared (IR) Spectroscopy : Validate functional groups by matching absorption bands to reference spectra .

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments in deuterated water, using sodium 3-(trimethylsilyl)propanesulfonate as an internal standard to confirm signal multiplicity and intensity ratios .

- Optical Rotation : Measure specific rotation ([α]²⁰°) within +62° to +72° (0.050 g in 10 mL water, 100 mm path length) to verify stereochemical consistency .

Q. How should researchers design microbiological assays to evaluate Cefminox Sodium's antibacterial activity?

- Methodological Answer : Follow standardized protocols such as the disk diffusion method:

- Use Escherichia coli NIHJ medium adjusted to pH 6.5–6.5.

- Prepare triplicate standard, sample, and high-concentration reference solutions.

- Ensure consistent incubation conditions (e.g., temperature, duration) and validate results against clinical breakpoints for Gram-negative and anaerobic bacteria .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported efficacy of Cefminox Sodium across studies?

- Methodological Answer :

- Identify Confounding Variables : Assess differences in bacterial strains, inoculum size, or pH conditions, which may alter drug solubility or target binding .

- Statistical Reanalysis : Apply meta-analytical tools to harmonize data from divergent studies, controlling for variables like sample size and experimental design .

- Reproducibility Checks : Replicate key experiments using standardized protocols (e.g., CLSI guidelines) and cross-validate with orthogonal methods like broth microdilution .

Q. What experimental strategies are critical for investigating resistance mechanisms against Cefminox Sodium?

- Methodological Answer :

- Longitudinal Resistance Monitoring : Serial passage bacterial isolates in sub-inhibitory concentrations of Cefminox Sodium to track mutations via whole-genome sequencing .

- Beta-Lactamase Profiling : Use nitrocefin assays or molecular docking studies to assess enzyme-mediated hydrolysis rates and structural interactions with the drug’s cephamycin core .

- Efflux Pump Inhibition : Co-administer efflux pump inhibitors (e.g., PAβN) to quantify their impact on minimum inhibitory concentrations (MICs) .

Q. How can researchers optimize pharmacokinetic/pharmacodynamic (PK/PD) models for Cefminox Sodium in vivo?

- Methodological Answer :

- Dose-Ranging Studies : Conduct in animal models (e.g., murine thigh infection) to correlate drug exposure (AUC/MIC) with bacterial kill curves .

- Tissue Penetration Analysis : Use microdialysis or LC-MS/MS to measure drug concentrations in target tissues (e.g., peritoneal fluid) relative to plasma .

- Monte Carlo Simulations : Integrate variability in MIC distributions and protein binding to predict clinical dosing regimens .

Data Contradiction and Validation

Q. How should contradictory data on Cefminox Sodium's stability in aqueous solutions be addressed?

- Methodological Answer :

- Forced Degradation Studies : Expose the drug to stress conditions (e.g., high temperature, UV light) and quantify degradation products via HPLC-MS .

- pH-Dependent Solubility Tests : Measure solubility and stability at physiological pH (4.5–6.0) using potentiometric titration, as deviations may explain instability in earlier reports .

- Collaborative Cross-Validation : Share raw data and protocols with independent labs to confirm findings, adhering to FAIR data principles .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in Cefminox Sodium bioactivity assays?

- Methodological Answer :

- Positive/Negative Controls : Include reference antibiotics (e.g., cefoxitin) and solvent-only controls to validate assay sensitivity .

- Internal Replicates : Perform triplicate measurements for each sample and normalize data to adjust for plate-to-plate variability .

- Blinded Analysis : Assign coded labels to samples to minimize observer bias during data interpretation .

Key Parameters for Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.